
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of bromine and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)benzohydrazide with a suitable nitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, biaryl derivatives, and various functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with different biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethoxy groups can influence its binding affinity and selectivity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- 3-(2-Chloro-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- 3-(2-Bromo-4-(methoxy)phenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromo-4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and trifluoromethoxy groups. These functional groups impart distinct electronic and steric properties, enhancing its reactivity and potential applications. The trifluoromethoxy group, in particular, is known for its electron-withdrawing nature, which can influence the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C9H4BrF3N2O2 |
|---|---|
Molecular Weight |
309.04 g/mol |
IUPAC Name |
3-[2-bromo-4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-7-3-5(17-9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H |
InChI Key |
OSCZZUMPBORRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


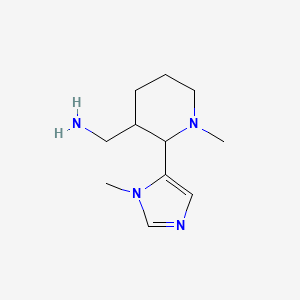
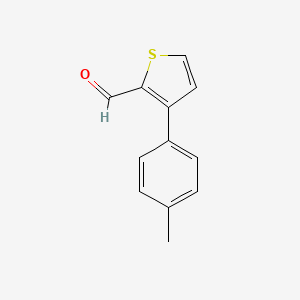

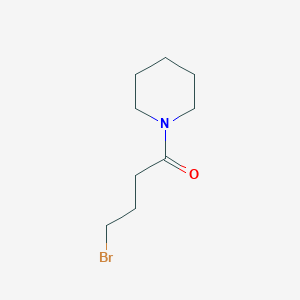
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)

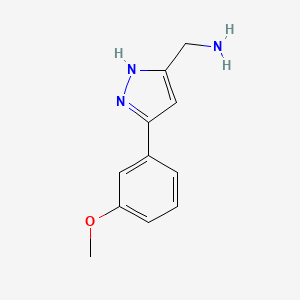
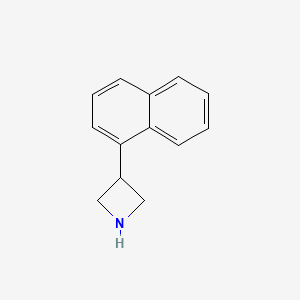

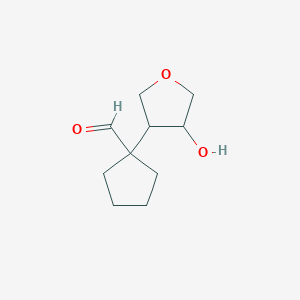
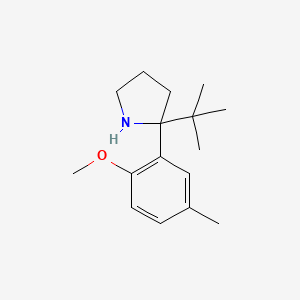
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
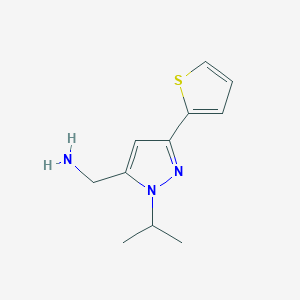
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)
